molecular formula C12H18N2O2 B14864892 4-(2,5-Dimethoxyphenyl)pyrrolidin-3-amine

4-(2,5-Dimethoxyphenyl)pyrrolidin-3-amine

Cat. No.: B14864892
M. Wt: 222.28 g/mol
InChI Key: JKEKZJLQLBKEHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-Dimethoxyphenyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a 2,5-dimethoxyphenyl group. Pyrrolidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable amine to form an imine intermediate, which is then reduced to the corresponding amine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethoxyphenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the corresponding alcohols .

Scientific Research Applications

4-(2,5-Dimethoxyphenyl)pyrrolidin-3-amine has several scientific research applications:

Mechanism of Action

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

4-(2,5-dimethoxyphenyl)pyrrolidin-3-amine

InChI

InChI=1S/C12H18N2O2/c1-15-8-3-4-12(16-2)9(5-8)10-6-14-7-11(10)13/h3-5,10-11,14H,6-7,13H2,1-2H3

InChI Key

JKEKZJLQLBKEHY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CNCC2N

Origin of Product

United States

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